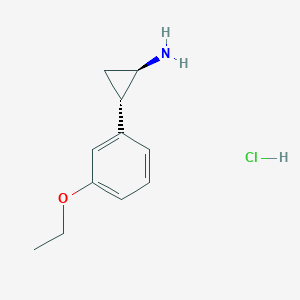

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807940-00-6 . It is stored at room temperature and appears as a powder . The compound’s IUPAC name is “(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride” and its InChI Code is "1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8 (6-9)10-7-11 (10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1" .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Analgesic Agents : A study by Epstein et al. (1981) discusses the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, including compounds structurally related to (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride, as a new series of nonnarcotic analgesic agents. They describe the synthesis process and the analgesic potency of these compounds in various assays (Epstein et al., 1981).

Biocatalytic Synthesis for Anti-Thrombotic Agents : Hugentobler et al. (2016) explored biocatalytic routes for synthesizing key building blocks for anti-thrombotic agents like Ticagrelor, which involve cyclopropyl amines similar to the compound (Hugentobler et al., 2016).

Formation of Cyclopropyl Amines : Kadikova et al. (2015) describe a method for forming cyclopropyl amines, including compounds structurally related to (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride. Their work demonstrates the advantage of using aluminum carbenoids for the preparation of such compounds (Kadikova et al., 2015).

Pharmacological Applications

Use in Neurokinin-1 Receptor Antagonists : Jiang et al. (2009) discuss the development of hydroisoindoline-based neurokinin-1 (NK1) receptor antagonists, mentioning compounds structurally similar to the subject compound. These antagonists have potential applications in managing nausea and vomiting (Jiang et al., 2009).

Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors : Lifchits and Charette (2008) describe a methodology involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including compounds related to (1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride. This method was applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Safety and Hazards

properties

IUPAC Name |

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFBAOKUDDCXEF-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)[C@@H]2C[C@H]2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(3-ethoxyphenyl)cyclopropan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)

![3-Tert-butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2893993.png)

![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)

![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)

![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)